3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
CAS No.:
Cat. No.: VC15281267
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3O3S |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
| Standard InChI | InChI=1S/C17H14ClN3O3S/c1-23-12-6-3-10(4-7-12)15-19-17(25-21-15)20-16(22)11-5-8-14(24-2)13(18)9-11/h3-9H,1-2H3,(H,19,20,21,22) |
| Standard InChI Key | OMBSIWXKQAVXGX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Introduction
The compound 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic organic molecule that belongs to the class of thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the compound's synthesis, structural characteristics, potential applications, and biological significance.
Structural Characteristics
The molecular structure of 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide consists of:
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A benzamide core substituted with a chlorine atom at position 3 and a methoxy group at position 4.
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A 1,2,4-thiadiazole ring attached to the amide nitrogen.
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A methoxyphenyl group linked to the thiadiazole ring.
The presence of these functional groups contributes to its physicochemical properties and potential biological activity.
| Molecular Formula | C15H12ClN3O3S |
|---|---|
| Molecular Weight | 349.79 g/mol |
| Key Functional Groups | Amide (-CONH), Methoxy (-OCH3), Thiadiazole (heterocyclic) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic route:
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Formation of the Thiadiazole Ring:
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A precursor such as a hydrazine derivative reacts with carbon disulfide under basic conditions to form the thiadiazole ring.
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Amide Bond Formation:
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The thiadiazole derivative is reacted with 3-chloro-4-methoxybenzoic acid or its activated derivative (e.g., acid chloride) to form the benzamide linkage.
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Final Purification:
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The product is purified using recrystallization or chromatographic techniques.
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This synthetic pathway ensures high yields and purity, which are critical for subsequent biological evaluations.
Biological Significance
Thiadiazole derivatives, including this compound, have demonstrated promising pharmacological activities:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Properties:
Analytical Characterization
The structural confirmation of this compound can be achieved using various spectroscopic techniques:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups through characteristic vibrational frequencies.
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X-ray Crystallography: Provides three-dimensional structural data for precise molecular geometry.
Potential Applications
Given its structural framework and reported activities in related compounds:
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Drug Development:
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This compound could be optimized as a lead candidate for antimicrobial or anticancer therapies through structure-activity relationship (SAR) studies.
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Enzyme Inhibition Studies:
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Its interaction with biological targets like LOX or COX enzymes makes it a candidate for anti-inflammatory drug research.
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Material Science:
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Heterocyclic compounds like this are also explored for applications in organic electronics due to their unique electronic properties.
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